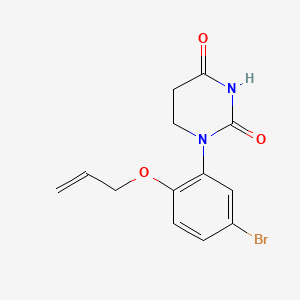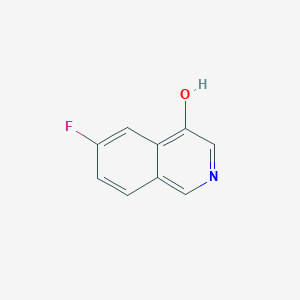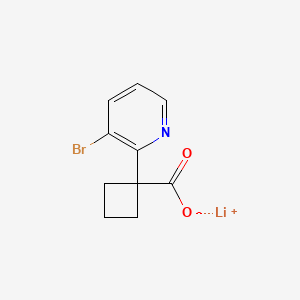
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a carboxylate group, which is further attached to a cyclobutane ring substituted with a 3-bromopyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the bromopyridinyl group with a halogenated cyclobutane derivative in the presence of a palladium catalyst.
Formation of the Carboxylate Group: The carboxylate group can be introduced through carboxylation reactions involving the cyclobutane derivative.
Lithium Coordination: Finally, the lithium ion is coordinated to the carboxylate group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyridinyl ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while coupling reactions can yield more complex aromatic compounds.
Aplicaciones Científicas De Investigación
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biological processes, while the bromopyridinyl group can interact with specific receptors or enzymes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) ion 4-(5-bromopyridin-2-yl)oxane-4-carboxylate
- Lithium(1+) 2-(5-bromopyridin-2-yl)-2-methylpropanoate
Uniqueness
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to its specific structural features, such as the cyclobutane ring and the position of the bromopyridinyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H9BrLiNO2 |
|---|---|
Peso molecular |
262.1 g/mol |
Nombre IUPAC |
lithium;1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H10BrNO2.Li/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10;/h1,3,6H,2,4-5H2,(H,13,14);/q;+1/p-1 |
Clave InChI |
QVFAAOKPTQXEGS-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CC(C1)(C2=C(C=CC=N2)Br)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
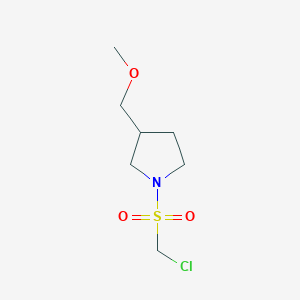
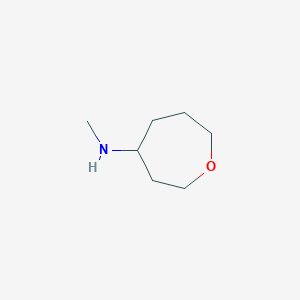
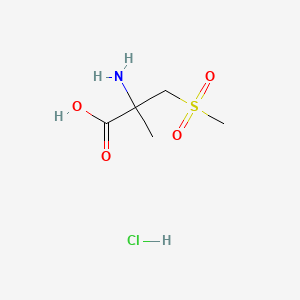
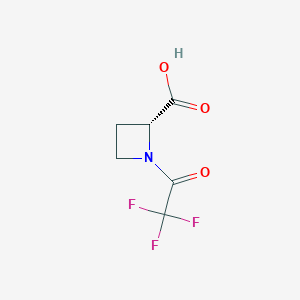
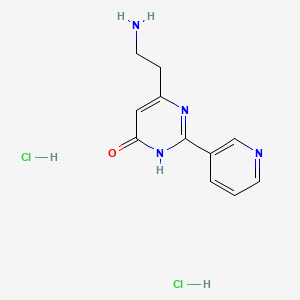
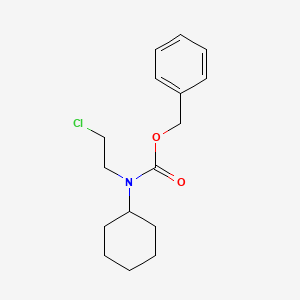
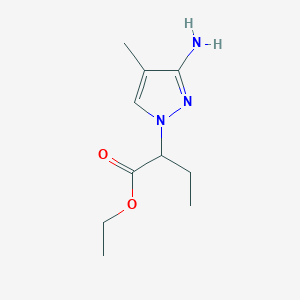
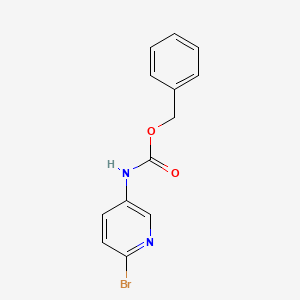
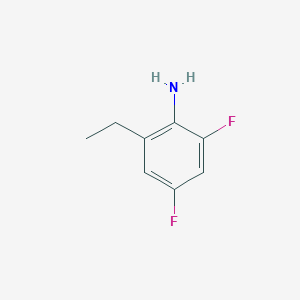
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
